molecular formula C31H23FN2O2 B11580603 (3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11580603
M. Wt: 474.5 g/mol
InChI Key: OXXKKZWELGILIU-VFCFBJKWSA-N
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Description

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole core, a phenyl group, and a fluorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Fluorophenoxyethyl Side Chain: This step involves the nucleophilic substitution reaction of the indole with 4-fluorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the condensation of the substituted indole with a benzaldehyde derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: The fluorophenoxyethyl side chain can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: New substituted derivatives with varied functional groups.

Scientific Research Applications

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Gene Expression: Modulating the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.

    4-Methoxyphenethylamine: Used in the synthesis of complex organic molecules.

Uniqueness

(3E)-3-({1-[2-(4-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H23FN2O2

Molecular Weight

474.5 g/mol

IUPAC Name

(3E)-3-[[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C31H23FN2O2/c32-23-14-16-25(17-15-23)36-19-18-33-21-22(26-10-4-6-12-29(26)33)20-28-27-11-5-7-13-30(27)34(31(28)35)24-8-2-1-3-9-24/h1-17,20-21H,18-19H2/b28-20+

InChI Key

OXXKKZWELGILIU-VFCFBJKWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CCOC6=CC=C(C=C6)F)/C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=C(C=C6)F)C2=O

Origin of Product

United States

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